2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile
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Overview
Description
2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile is an organic compound with the molecular formula C13H14N4. It is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of aniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of malononitrile. The reaction is carried out under reflux conditions in a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Acid or base catalysts to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-Cyano-3-(dimethylamino)acrylonitrile
- 2-Dimethylaminomethylene-malononitrile
Uniqueness
2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable heterocyclic compounds makes it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(E)-3-anilino-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(2)14(12(10-15)11-16)8-9-17-13-6-4-3-5-7-13/h3-9,17H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFPSVGAUFADRX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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